Desmethylcyproheptadine

Description

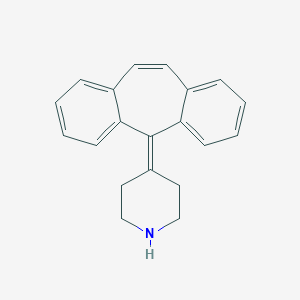

Structure

3D Structure

Properties

IUPAC Name |

4-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenylidene)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N/c1-3-7-18-15(5-1)9-10-16-6-2-4-8-19(16)20(18)17-11-13-21-14-12-17/h1-10,21H,11-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INPJSDMJYRCDGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1=C2C3=CC=CC=C3C=CC4=CC=CC=C42 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50161418 | |

| Record name | Desmethylcyproheptadine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50161418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14051-46-8 | |

| Record name | 4-(5H-Dibenzo[a,d]cyclohepten-5-ylidene)piperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14051-46-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Desmethylcyproheptadine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014051468 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Desmethylcyproheptadine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50161418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NORCYPROHEPTADINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6DR55R4RJP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Desmethylcyproheptadine

For Research, Scientific, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the synthetic routes for obtaining desmethylcyproheptadine, also known as norcyproheptadine. As a primary metabolite and key impurity of the first-generation antihistamine cyproheptadine, this compound is of significant interest for pharmacological and toxicological studies, as well as for use as a reference standard in analytical method development.[1][] This document delves into the core chemical transformations required for its preparation, offering scientifically grounded insights into the methodologies, reaction mechanisms, and practical considerations for its synthesis in a laboratory setting.

Strategic Approaches to this compound Synthesis

The synthesis of this compound can be broadly approached via two distinct strategies:

-

Direct N-Demethylation of Cyproheptadine: This approach involves the removal of the N-methyl group from the readily available starting material, cyproheptadine. This is a common transformation in medicinal chemistry, and several classical and modern methods can be employed.[3][4]

-

Two-Step Synthesis via a Carbamate Intermediate: This pathway involves the formation of a carbamate intermediate from a suitable precursor, followed by hydrolysis to yield the desired secondary amine, this compound. This method can offer advantages in terms of selectivity and milder reaction conditions.

This guide will explore both strategies, providing detailed protocols and the underlying chemical principles.

Part 1: Direct N-Demethylation of Cyproheptadine

The direct removal of the methyl group from the piperidine nitrogen of cyproheptadine is a key transformation. The choice of demethylation agent is critical and depends on factors such as scale, available equipment, and tolerance of other functional groups in the molecule.

The von Braun Reaction: A Classic Approach

The von Braun reaction is a well-established method for the N-demethylation of tertiary amines using cyanogen bromide (CNBr).[5][6][7] The reaction proceeds through a quaternary cyanoammonium intermediate, which then fragments to yield the N-cyanamide and methyl bromide. Subsequent hydrolysis of the cyanamide furnishes the secondary amine.

Reaction Mechanism:

The reaction is initiated by the nucleophilic attack of the tertiary amine on the electrophilic cyanogen bromide, leading to the formation of a quaternary cyanoammonium salt. The bromide ion then acts as a nucleophile, attacking one of the N-alkyl groups. In the case of an N-methyl, N-alkyl cyclic amine like cyproheptadine, the methyl group is preferentially cleaved. The resulting N-cyanamide is then hydrolyzed under acidic or basic conditions to afford the desired secondary amine.

Experimental Protocol: von Braun N-Demethylation of Cyproheptadine

Materials:

| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Quantity |

| Cyproheptadine | C₂₁H₂₁N | 287.40 | 1 eq. |

| Cyanogen Bromide | CNBr | 105.92 | 1.1 - 1.5 eq. |

| Anhydrous Benzene or Toluene | C₆H₆ or C₇H₈ | - | Sufficient volume |

| Aqueous Acid (e.g., HCl) or Base (e.g., NaOH) | - | - | For hydrolysis |

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve cyproheptadine in anhydrous benzene or toluene.

-

Addition of Cyanogen Bromide: Carefully add cyanogen bromide to the solution. Caution: Cyanogen bromide is highly toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment.

-

Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

-

Hydrolysis of the N-Cyanamide: The resulting crude N-cyanamide can be hydrolyzed by refluxing with an aqueous acid (e.g., 20% HCl) or a strong base (e.g., aqueous NaOH) to yield this compound.

-

Purification: The crude product is then purified by column chromatography on silica gel to afford pure this compound.

Causality Behind Experimental Choices:

-

Anhydrous Solvent: The use of an anhydrous solvent is crucial to prevent the premature hydrolysis of cyanogen bromide.

-

Reflux Conditions: Heating is necessary to overcome the activation energy for the formation of the cyanoammonium intermediate and its subsequent fragmentation.

-

Hydrolysis Step: The N-cyanamide intermediate is stable and requires a separate hydrolysis step to liberate the free secondary amine.

N-Demethylation using Chloroformates

An alternative and often milder approach to the von Braun reaction is the use of chloroformate reagents, such as ethyl chloroformate or α-chloroethyl chloroformate (ACE-Cl).[3][8] This method proceeds via the formation of a carbamate intermediate, which is then cleaved to give the secondary amine.

Reaction Mechanism:

The tertiary amine attacks the electrophilic carbonyl carbon of the chloroformate, leading to the formation of a quaternary ammonium intermediate. This intermediate then eliminates a molecule of alkyl or chloroalkyl chloride and carbon dioxide to form a carbamate. The carbamate is subsequently hydrolyzed to yield the desired secondary amine. ACE-Cl is particularly effective as the resulting α-chloroethyl carbamate is readily cleaved under mild conditions.[7]

Experimental Protocol: N-Demethylation of Cyproheptadine using α-Chloroethyl Chloroformate (ACE-Cl)

Materials:

| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Quantity |

| Cyproheptadine | C₂₁H₂₁N | 287.40 | 1 eq. |

| α-Chloroethyl Chloroformate (ACE-Cl) | C₃H₄Cl₂O₂ | 142.97 | 1.1 - 1.5 eq. |

| Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) | CH₂Cl₂ or C₂H₄Cl₂ | - | Sufficient volume |

| Methanol | CH₃OH | - | For carbamate cleavage |

Procedure:

-

Reaction Setup: Dissolve cyproheptadine in anhydrous DCM or DCE in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of ACE-Cl: Cool the solution to 0 °C and add ACE-Cl dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Carbamate Cleavage: Remove the solvent under reduced pressure. Add methanol to the residue and heat to reflux to cleave the carbamate.[7]

-

Work-up and Purification: After cleavage, concentrate the solution and purify the crude product by column chromatography to obtain this compound.

Causality Behind Experimental Choices:

-

Inert Atmosphere: An inert atmosphere is recommended to prevent the reaction of the chloroformate with atmospheric moisture.

-

Low-Temperature Addition: The initial reaction is often carried out at low temperatures to control the exothermicity.

-

Methanol for Cleavage: The use of methanol for the cleavage of the α-chloroethyl carbamate is a mild and efficient method.

Part 2: Two-Step Synthesis via a Carbamate Intermediate

This strategy involves the synthesis of a carbamate precursor, ethyl 4-(5H-dibenzo[a,d]cyclohepten-5-ylidene)-1-piperidinecarboxylate, followed by its hydrolysis to yield this compound. This can be an effective route if the precursor is readily accessible.

Synthesis of Ethyl 4-(5H-dibenzo[a,d]cyclohepten-5-ylidene)-1-piperidinecarboxylate

The synthesis of this key intermediate can be achieved through the reaction of 5-chloro-5H-dibenzo[a,d]cycloheptene with ethyl N-piperidinecarboxylate.[9] While the direct synthesis of the piperidine-based carbamate is not explicitly detailed in the provided search results, a similar reaction with ethyl N-piperazinecarboxylate is described, suggesting a parallel synthetic route.[9]

Hydrolysis of the Carbamate Intermediate to this compound

A direct and detailed protocol for the hydrolysis of ethyl 4-(5H-dibenzo[a,d]cyclohepten-5-ylidene)-1-piperidinecarboxylate to this compound has been reported.[10]

Experimental Protocol: Hydrolysis of Ethyl 4-(5H-dibenzo[a,d]cyclohepten-5-ylidene)-1-piperidinecarboxylate

Materials:

| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Quantity |

| Ethyl 4-(5H-dibenzo[a,d]cyclohepten-5-ylidene)-1-piperidinecarboxylate | C₂₇H₂₉NO₂ | 415.53 | 65.6 g |

| Potassium Hydroxide | KOH | 56.11 | 32.0 g |

| n-Butanol | C₄H₁₀O | - | 250 ml |

| Toluene | C₇H₈ | - | For extraction |

| Methanol | CH₃OH | - | For recrystallization |

Procedure:

-

Reaction Setup: Combine ethyl 4-(5H-dibenzo[a,d]cyclohepten-5-ylidene)-1-piperidinecarboxylate, potassium hydroxide, and n-butanol in a round-bottom flask equipped with a reflux condenser.[10]

-

Reaction: Heat the mixture to reflux for 2 hours.[10]

-

Work-up: After cooling, concentrate the reaction mixture under reduced pressure. Add water to the residue and extract the product with toluene.[10]

-

Purification: Wash the toluene layer with water, dry it over a suitable drying agent (e.g., Na₂SO₄), and concentrate to yield the crude solid. Recrystallize the solid from methanol to obtain pure this compound as colorless needles.[10]

Causality Behind Experimental Choices:

-

Strong Base: Potassium hydroxide is a strong base that effectively hydrolyzes the carbamate ester linkage.

-

High-Boiling Solvent: n-Butanol is used as a high-boiling solvent to facilitate the hydrolysis at an elevated temperature, ensuring a reasonable reaction rate.

-

Extraction and Recrystallization: These are standard purification techniques to isolate the product from the reaction mixture and obtain a high-purity compound.

Visualizing the Synthetic Pathways

To better illustrate the described synthetic strategies, the following diagrams are provided.

Caption: Overview of the primary synthetic routes to this compound.

Caption: A generalized experimental workflow for chemical synthesis.

Conclusion

The synthesis of this compound can be accomplished through several viable routes, each with its own set of advantages and considerations. Direct N-demethylation of cyproheptadine using either the von Braun reaction or chloroformate reagents offers a straightforward approach from a readily available precursor. The two-step synthesis involving the hydrolysis of a carbamate intermediate provides an alternative pathway that may be preferable under certain circumstances, particularly if the precursor is accessible.

The choice of the optimal synthetic route will depend on the specific requirements of the research, including the desired scale of the synthesis, purity requirements, and the availability of reagents and equipment. This guide provides the foundational knowledge and practical protocols to enable researchers, scientists, and drug development professionals to successfully synthesize this compound for their research needs.

References

-

von Braun reaction. In: Wikipedia. [Link]

-

The von Braun Cyanogen Bromide Reaction. ResearchGate. [Link]

-

Synthesis of 4-(5H-dibenzo[a,d]cyclohepten-5-ylidene)piperidine. PrepChem.com. [Link]

-

Synthesis of ethyl 4-(5H-dibenzo[a,d]cyclohepten-5-yl)-1-piperazinecarboxylate. PrepChem.com. [Link]

-

N-Dealkylation of Amines. National Center for Biotechnology Information. [Link]

- Process for the demethylation of oxycodone and related compounds.

-

N-Demethylation of Alkaloids. ResearchGate. [Link]

-

N-Dealkylation of Amines. ResearchGate. [Link]

-

Conformational analysis of cyproheptadine hydrochloride. PubMed. [Link]

-

Desmethyl Cyproheptadine. SynZeal. [Link]

-

The synthesis of 5-methyl- and 5,5-dimethyl-5h-dibenzo[a, d]cycloheptene. ResearchGate. [Link]

-

Process for the preparation of 4- (8-chloro- 5, 6-dihydro-11h-benzo-[7][8]-cyclohepta-[1,2-b]-pyridin-11-ylidene)-1-piperidinecarboxylic acid ethyl ester (loratadine). Google Patents.

Sources

- 1. Desmethyl Cyproheptadine | CAS No. 14051-46-8 | | SynZeal [synzeal.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. von Braun reaction - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. N-Dealkylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. US20120142925A1 - Process for the demethylation of oxycodone and related compounds - Google Patents [patents.google.com]

- 9. prepchem.com [prepchem.com]

- 10. prepchem.com [prepchem.com]

An In-depth Technical Guide to the Mechanism of Action of Desmethylcyproheptadine

Abstract

Desmethylcyproheptadine is the principal active metabolite of cyproheptadine, a first-generation antihistamine with potent antiserotonergic and anticholinergic properties. While the parent compound, cyproheptadine, is well-characterized, its metabolism to this compound represents a crucial aspect of its overall pharmacological profile. This guide provides a detailed examination of the mechanism of action of this compound, structured for researchers, scientists, and drug development professionals. Due to a lack of extensive public data on this compound's specific receptor binding affinities, this document leverages the comprehensive data available for cyproheptadine as a highly probable proxy, reflecting the structural conservation between the parent drug and its N-demethylated metabolite. The guide elucidates the compound's multi-receptor antagonism, details the experimental methodologies required for its full characterization, and discusses the broader implications for pharmacology and therapeutic development.

Introduction

1.1 Overview of Cyproheptadine

Cyproheptadine is a widely used first-generation antihistamine that also exhibits significant serotonin receptor antagonist and antimuscarinic (anticholinergic) activities.[1] Its therapeutic applications are diverse, ranging from the treatment of allergic rhinitis and urticaria to off-label uses such as appetite stimulation and the management of serotonin syndrome.[2][3] The clinical efficacy and side-effect profile of cyproheptadine are a direct consequence of its interaction with multiple receptor systems, including histamine H1, serotonin 5-HT2, and muscarinic acetylcholine receptors.[4][5]

1.2 Metabolism of Cyproheptadine to this compound

Upon oral administration, cyproheptadine is well-absorbed and undergoes extensive hepatic metabolism, primarily through the cytochrome P450 (CYP) enzyme system.[6] A key metabolic pathway is N-demethylation, which removes the methyl group from the piperidine ring to form this compound, also known as norcyproheptadine.[1] This metabolite is pharmacologically active and circulates in the plasma, contributing to the overall therapeutic and physiological effects observed after cyproheptadine administration.

Figure 1: Metabolic conversion of Cyproheptadine to this compound.

1.3 Rationale for Studying this compound

Understanding the mechanism of action of major active metabolites is fundamental in drug development and clinical pharmacology. The formation of this compound can influence the duration of action, the spectrum of effects, and the potential for drug-drug interactions of the parent compound. Characterizing its specific receptor binding profile and functional activity is essential for a complete understanding of cyproheptadine's pharmacology and for predicting the consequences of altered metabolism in different patient populations.

Core Mechanism of Action: A Multi-Receptor Antagonist Profile

While specific quantitative binding data for this compound are sparse, its structural similarity to cyproheptadine strongly suggests that it retains a comparable multi-receptor antagonist profile. The removal of a single methyl group is unlikely to abolish its affinity for the primary targets of the parent molecule. The following sections describe the anticipated interactions based on the well-documented pharmacology of cyproheptadine.

2.1 Serotonergic System Interaction (Anticipated)

Cyproheptadine is a potent antagonist at serotonin 5-HT2 receptors, with high affinity for 5-HT2A, 5-HT2B, and 5-HT2C subtypes.[4] These receptors are G-protein coupled receptors (GPCRs) that, upon activation by serotonin, primarily couple to Gq/11 proteins. This initiates a signaling cascade involving the activation of phospholipase C (PLC), leading to the production of inositol triphosphate (IP₃) and diacylglycerol (DAG). IP₃ mediates the release of intracellular calcium (Ca²⁺), a key second messenger.

As a competitive antagonist, this compound is expected to bind to the 5-HT2A receptor without activating it, thereby blocking serotonin from binding and preventing the downstream signaling cascade. This antagonism is the basis for its utility in conditions of serotonin excess, such as serotonin syndrome.[3]

Figure 2: Antagonism of the 5-HT2A Gq-coupled signaling pathway.

2.2 Histaminergic System Interaction (Anticipated)

Cyproheptadine is a potent histamine H1 receptor inverse agonist.[1] H1 receptors are also Gq/11-coupled GPCRs. By blocking the action of histamine at these receptors, particularly in the central nervous system, this compound is expected to contribute to the sedative effects commonly associated with first-generation antihistamines. Its peripheral H1 antagonism underlies its use in treating allergic conditions.

2.3 Cholinergic System Interaction (Anticipated)

The anticholinergic effects of cyproheptadine are attributed to its antagonism of muscarinic acetylcholine receptors.[5] Functional studies show that cyproheptadine has high affinity for M1, M2, and M3 receptor subtypes without significant selectivity.[5] Muscarinic antagonists block the "rest-and-digest" functions of the parasympathetic nervous system. This action is responsible for side effects such as dry mouth, urinary retention, and blurred vision. This compound likely shares this property, contributing to the overall anticholinergic load of the parent drug.

Pharmacodynamic Profile: A Quantitative Perspective Based on the Parent Compound

As direct binding affinity data for this compound is not widely published, the following table summarizes the known quantitative pharmacodynamic data for the parent compound, cyproheptadine. This profile serves as the most reliable available estimate for the likely targets and relative potencies of its desmethyl metabolite. The affinity is often expressed as the pKi or pA2 value, which is the negative logarithm of the inhibition constant (Ki) or antagonist affinity constant (A2), respectively. Higher values indicate stronger binding affinity.

| Receptor Target | Ligand/Assay | Value | Value Type | Source |

| Serotonin 5-HT2A | [³H]Ketanserin Displacement | 8.80 ± 0.11 | pKi | [4] |

| Serotonin 5-HT2B | Functional Antagonism | 9.14 ± 0.25 | pA₂ | [4] |

| Serotonin 5-HT2C | [³H]Mesulergine Displacement | 8.71 ± 0.08 | pKi | [4] |

| Muscarinic M₁ | Functional Antagonism | 8.02 | pA₂ | [5] |

| Muscarinic M₂ | Functional Antagonism | 7.99 | pA₂ | [5] |

| Muscarinic M₃ | Functional Antagonism | 8.01 | pA₂ | [5] |

| Histamine H₁ | [³H]Mepyramine Displacement | High Affinity | Qualitative | [1] |

Methodologies for Elucidating the Mechanism of Action

To definitively establish the receptor binding profile and functional activity of this compound, a series of standard, validated in vitro pharmacological assays are required.

4.1 Radioligand Binding Assays

These assays directly measure the affinity of a compound for a specific receptor. A competitive binding assay is used to determine the inhibition constant (Ki) of a test compound (this compound) by measuring its ability to displace a radiolabeled ligand of known high affinity for the target receptor.

Experimental Protocol: Competitive Radioligand Binding Assay for 5-HT2A Receptor

-

Preparation of Materials:

-

Cell membranes from a stable cell line expressing the human 5-HT₂ₐ receptor.

-

Radioligand: [³H]Ketanserin (a selective 5-HT₂ₐ antagonist).

-

Test Compound: this compound, prepared in a dilution series.

-

Non-specific binding control: A high concentration of a non-labeled 5-HT₂ₐ antagonist (e.g., 10 µM Mianserin).

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

-

-

Assay Procedure:

-

In a 96-well plate, combine the cell membranes, a fixed concentration of [³H]Ketanserin (typically near its Kd value), and varying concentrations of this compound.

-

For total binding wells, add assay buffer instead of the test compound.

-

For non-specific binding wells, add the non-specific binding control.

-

Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.

-

-

Separation and Detection:

-

Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand (on the filter) from the unbound radioligand (in the filtrate).

-

Wash the filters quickly with ice-cold assay buffer to remove residual unbound radioligand.

-

Place the filter discs into scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding).

-

Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Figure 3: Experimental workflow for a competitive radioligand binding assay.

4.2 Functional Assays

Functional assays are critical to determine whether a compound acts as an antagonist, agonist, or inverse agonist at a receptor. For Gq-coupled receptors like 5-HT₂ₐ and H₁, a calcium mobilization assay is a common and robust method.

Experimental Protocol: Calcium Mobilization Assay

-

Cell Preparation:

-

Plate a stable cell line expressing the target receptor (e.g., 5-HT₂ₐ) in a 96-well, black-walled, clear-bottom plate.

-

Allow cells to adhere and grow overnight.

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for approximately 1 hour. The dye's fluorescence intensity increases upon binding to free calcium.

-

-

Assay Procedure (Antagonist Mode):

-

Using an automated fluorescence plate reader (e.g., FLIPR, FlexStation), measure the baseline fluorescence of the cells.

-

Add varying concentrations of this compound to the wells and incubate for a set period (e.g., 15-30 minutes). This allows the antagonist to bind to the receptors.

-

Add a fixed concentration of the native agonist (e.g., serotonin) at a concentration that elicits a submaximal response (EC₈₀).

-

Immediately measure the change in fluorescence intensity over time, which corresponds to the release of intracellular calcium.

-

-

Data Analysis:

-

The agonist (serotonin) will cause a sharp increase in fluorescence in control wells (no antagonist).

-

This compound, as a competitive antagonist, will inhibit this agonist-induced fluorescence increase in a concentration-dependent manner.

-

Plot the inhibition of the agonist response against the logarithm of the this compound concentration.

-

Fit the data to determine the IC₅₀ value, representing the concentration of the antagonist that inhibits 50% of the agonist's functional response.

-

Research and Therapeutic Implications

5.1 Contribution to Cyproheptadine's Overall Profile

The presence of an active metabolite like this compound can significantly prolong the pharmacological effects of the parent drug. If this compound has a longer elimination half-life than cyproheptadine, it could lead to a sustained antagonist effect at serotonin, histamine, and muscarinic receptors. This would contribute to both the desired therapeutic actions and the persistence of side effects like sedation and dry mouth. One study has shown that this compound, along with its parent compound, can directly suppress the release of certain hormones from the pituitary gland, an effect that may not be mediated by serotonin receptors, highlighting a potentially unique aspect of its pharmacology.

5.2 Future Research Directions

The clear next step is the systematic characterization of this compound. This includes:

-

Comprehensive Receptor Screening: Performing radioligand binding assays against a broad panel of GPCRs, ion channels, and transporters to establish a complete binding affinity profile.

-

Functional Activity Profiling: Conducting functional assays for all high-affinity targets to confirm its activity as an antagonist, inverse agonist, or partial agonist.

-

Pharmacokinetic Studies: Directly comparing the pharmacokinetic profiles of cyproheptadine and this compound in preclinical models to understand their relative contributions to in vivo effects over time.

Conclusion

This compound is a major active metabolite of cyproheptadine, and its mechanism of action is integral to the overall pharmacology of the parent drug. While direct quantitative data remains to be fully elucidated, evidence strongly supports a mechanism centered on multi-receptor antagonism, inherited from cyproheptadine, targeting at a minimum the serotonin 5-HT₂, histamine H₁, and muscarinic receptor systems. This profile accounts for the wide range of therapeutic effects and side effects associated with cyproheptadine administration. Further research employing standard in vitro pharmacological methodologies is necessary to precisely quantify its receptor affinity and functional activity, which will provide a more complete and nuanced understanding of this important compound.

References

-

E.F. Pranzatelli, M.V., et al. (1995). Synthesis, affinity at 5-HT2A, 5-HT2B and 5-HT2C serotonin receptors and structure-activity relationships of a series of cyproheptadine analogues. PubMed. Available at: [Link]

-

Giraldo, E., et al. (1992). Cyproheptadine displays high affinity for muscarinic receptors but does not discriminate between receptor subtypes. PubMed. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Serotonin 5-HT2A receptor antagonist. Wikipedia. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Cyproheptadine. PubChem. Available at: [Link]

-

Lamberts, S.W., et al. (1983). Cyproheptadine and this compound directly inhibit the release of adrenocorticotrophin and beta-lipotrophin/beta-endorphin activity from the neurointermediate lobe of the rat pituitary gland. PubMed. Available at: [Link]

-

Leurs, R., et al. (2020). Exploring the Effect of Cyclization of Histamine H1 Receptor Antagonists on Ligand Binding Kinetics. PubMed Central. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Muscarinic antagonist. Wikipedia. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Histamine Type-2 Receptor Antagonists (H2 Blockers). LiverTox. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). In vitro receptor binding assays: general methods and considerations. PubMed. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R. PubMed. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). “Selective” serotonin 5-HT2A receptor antagonists. PubMed Central. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Antipsychotic Drugs: From Receptor-binding Profiles to Metabolic Side Effects. PubMed Central. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Muscarinic Receptor Agonists and Antagonists. MDPI. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Muscarinic Antagonists. StatPearls. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Potent serotonin (5-HT)(2A) receptor antagonists completely prevent the development of hyperthermia in an animal model of the 5-HT syndrome. PubMed. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Efficacy and Tolerability of Cyproheptadine in Poor Appetite: A Multicenter, Randomized, Double-blind, Placebo-controlled Study. PubMed. Available at: [Link]

-

Patsnap. (2024). What is the mechanism of Cyproheptadine Hydrochloride? Patsnap Synapse. Available at: [Link]

Sources

- 1. Cyproheptadine | C21H21N | CID 2913 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Efficacy and Tolerability of Cyproheptadine in Poor Appetite: A Multicenter, Randomized, Double-blind, Placebo-controlled Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis, affinity at 5-HT2A, 5-HT2B and 5-HT2C serotonin receptors and structure-activity relationships of a series of cyproheptadine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cyproheptadine displays high affinity for muscarinic receptors but does not discriminate between receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Exploring the Effect of Cyclization of Histamine H1 Receptor Antagonists on Ligand Binding Kinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Desmethylcyproheptadine: A Core Metabolite in Cyproheptadine's Pharmacokinetic Profile

An In-depth Technical Guide for Researchers and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

Cyproheptadine, a first-generation antihistamine with potent antiserotonergic properties, has been a subject of therapeutic interest for decades.[1] Its clinical applications range from treating allergic reactions to off-label use for appetite stimulation.[1][2] Central to understanding its in vivo disposition and pharmacological activity is the characterization of its metabolic pathways. One of the primary routes of cyproheptadine metabolism is N-demethylation, leading to the formation of its principal active metabolite, desmethylcyproheptadine. This guide provides a comprehensive technical overview of this compound, from its metabolic generation and pharmacological significance to detailed analytical methodologies for its quantification in biological matrices.

Metabolic Pathway and Bioactivation

The biotransformation of cyproheptadine to this compound is a crucial step in its metabolic cascade. This process is primarily mediated by the cytochrome P450 (CYP) enzyme system in the liver.[1] While the specific human CYP isozymes responsible for this N-demethylation have not been definitively elucidated in publicly available literature, studies on analogous compounds suggest the involvement of isozymes such as CYP3A4, CYP2C9, and CYP2D6 in similar N-demethylation reactions.[3][4]

Following its formation, this compound can undergo further metabolism. A key subsequent step is epoxidation, resulting in the formation of this compound-10,11-epoxide.[5] Pharmacokinetic studies in rats have shown that demethylation largely precedes epoxidation.[5]

Caption: Metabolic pathway of cyproheptadine to this compound and its subsequent epoxide metabolite.

Pharmacological and Toxicological Profile of this compound

The pharmacological activity of this compound is a critical aspect of understanding the overall therapeutic and potential adverse effects of its parent compound. While comprehensive studies on the specific receptor binding affinities and potencies of this compound are not extensively available in the public domain, its structural similarity to cyproheptadine suggests that it likely retains a significant degree of antihistaminic and antiserotonergic activity. The N-demethylation of many drugs can result in metabolites with altered receptor binding profiles and pharmacokinetic properties, sometimes leading to a more potent or longer-lasting effect than the parent compound. Further research is warranted to fully characterize the pharmacological profile of this compound.

From a toxicological perspective, the extensive and persistent distribution of this compound's downstream metabolite, this compound-epoxide, in tissues has been suggested to potentially relate to the toxicity of cyproheptadine observed in rats.[5] The potential for idiosyncratic liver injury with cyproheptadine has been noted, and it is hypothesized to be due to its hepatic metabolism into a toxic intermediate.[2] A thorough toxicological assessment of this compound is essential for a complete safety profile of cyproheptadine.

Analytical Methodology for Quantification in Biological Matrices

Accurate and sensitive quantification of this compound in biological matrices such as plasma and urine is paramount for pharmacokinetic studies and clinical monitoring. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold-standard analytical technique for this purpose, offering high selectivity and sensitivity.

Reference Standard

A certified analytical reference standard for this compound is commercially available from suppliers such as SynZeal and BOC Sciences, which is essential for method development, validation, and quantitative analysis.[6][7]

Sample Preparation

A robust sample preparation protocol is critical for removing interfering substances from the biological matrix and concentrating the analyte of interest. A general workflow for the extraction of this compound from plasma is outlined below.

Protocol: Solid-Phase Extraction (SPE) of this compound from Plasma

-

Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Sample Loading: To 500 µL of plasma, add an internal standard (e.g., a deuterated analog of this compound or a structurally similar compound). Vortex and load the sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol to remove interfering substances.

-

Elution: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase.

Caption: General experimental workflow for the analysis of this compound in plasma.

LC-MS/MS Parameters

The following table provides a starting point for developing a sensitive and specific LC-MS/MS method for this compound. Optimization of these parameters will be necessary for specific instrumentation and matrices.

| Parameter | Recommended Conditions |

| LC Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | Start with a low percentage of B, ramp up to a high percentage to elute the analyte, then return to initial conditions for re-equilibration. |

| Flow Rate | 0.3 - 0.5 mL/min |

| Injection Volume | 5 - 10 µL |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MRM Transitions | Precursor Ion (Q1): m/z 274.2; Product Ions (Q3): To be determined empirically by infusing a standard solution of this compound. Likely fragments would involve the piperidine ring or the dibenzocycloheptene moiety. A common transition for the parent, cyproheptadine, is 288.1 -> 96.1.[8] |

| Collision Energy | To be optimized for each transition. |

In Vitro Metabolism Studies

Investigating the formation of this compound in a controlled in vitro environment provides valuable insights into its metabolic kinetics and the enzymes involved. Human liver microsomes are a standard tool for such studies.[9][10]

Protocol: In Vitro Metabolism of Cyproheptadine in Human Liver Microsomes

-

Incubation Mixture Preparation: In a microcentrifuge tube, prepare an incubation mixture containing human liver microsomes (e.g., 0.5 mg/mL protein), NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, and NADP+), and phosphate buffer (pH 7.4).

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiation of Reaction: Initiate the metabolic reaction by adding cyproheptadine (at various concentrations to determine kinetic parameters).

-

Incubation: Incubate at 37°C for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).

-

Termination of Reaction: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Sample Processing: Centrifuge the mixture to pellet the protein. Transfer the supernatant for LC-MS/MS analysis.

Clinical Relevance and Future Directions

The quantification of this compound in human plasma and urine following cyproheptadine administration is essential for understanding its contribution to the overall pharmacodynamic effect and for assessing inter-individual variability in metabolism. Published studies have reported the detection of cyproheptadine in human plasma at concentrations in the low ng/mL range.[11] While specific data on this compound concentrations in humans is sparse in readily available literature, its presence as a metabolite is confirmed.[12]

Future research should focus on:

-

Definitive identification of the specific CYP450 isozymes responsible for cyproheptadine N-demethylation in humans.

-

Comprehensive characterization of the pharmacological activity of this compound at relevant receptors.

-

Elucidation of the complete toxicological profile of this compound and its downstream metabolites.

-

Measurement of this compound plasma concentrations in clinical studies to correlate its exposure with therapeutic and adverse effects.

By addressing these knowledge gaps, the scientific community can gain a more complete understanding of cyproheptadine's pharmacology and optimize its therapeutic use.

References

-

Cyproheptadine. PubChem. National Center for Biotechnology Information. [Link]

- Gaudreault, P., Guay, J., & Thivierge, R. L. (1987). Cyproheptadine concentrations in human plasma. Therapeutic Drug Monitoring, 9(3), 369–372.

- Porter, C. C., Arison, B. H., Gruber, V. F., Titus, D. C., & Vandenheuvel, W. J. (1975). Human metabolism of cyproheptadine.

- Asha, S., & Vidyavathi, M. (2009). Role of human liver microsomes in in vitro metabolism of drugs--a review. Journal of pharmacy & pharmaceutical sciences : a publication of the Canadian Society for Pharmaceutical Sciences, Societe canadienne des sciences pharmaceutiques, 12(3), 254–266.

-

Desmethyl Cyproheptadine. SynZeal. [Link]

- Pistos, C., Panderi, I., & Atta-Politou, J. (2009). Development and validation of an LC-MS/MS confirmatory method for residue analysis of cyproheptadine in urine of food-producing animals. Journal of agricultural and food chemistry, 57(7), 2603–2609.

- Iwaki, M., Niwa, T., & Sugiyama, Y. (1993). Pharmacokinetics of cyproheptadine and its metabolites in rats. Biological & pharmaceutical bulletin, 16(12), 1276–1281.

-

Cyproheptadine displays high affinity for muscarinic receptors but does not discriminate between receptor subtypes. PubMed. [Link]

- Crewe, H. K., Lennard, M. S., Tucker, G. T., Woods, F. R., & Haddock, R. E. (1992). The effect of cimetidine, quinidine, and ciprofloxacin on the metabolism of theophylline in human liver microsomes. British journal of clinical pharmacology, 34(3), 262–265.

-

Pharmacology of antihistamines. PubMed. [Link]

-

Fungal transformations of antihistamines: metabolism of cyproheptadine hydrochloride by Cunninghamella elegans. PubMed. [Link]

-

cyproheptadine | Ligand Activity Charts. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

-

Development of analytical methods: Validation of MRM extraction methods for high protein content pulses. eurl-pesticides.eu. [Link]

-

Mirtazapine. Wikipedia. [Link]

-

(PDF) Development and validation of an LC-MS/MS method for the quantification of mescaline and major metabolites in human plasma. ResearchGate. [Link]

-

(PDF) 10- Analytical Profile of Cyproheptadine. ResearchGate. [Link]

-

Histamine and Antihistamines Meds. YouTube. [Link]

- Ellis, C. R., Kruhlak, N. L., Kim, M. T., Hawkins, E. G., & Stavitskaya, L. (2018). Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking. PloS one, 13(5), e0197734.

-

A Multi-Residue Method for the Analysis of Pesticides in Cannabis Using UPLC-MS/MS and APGC-MS. Waters. [Link]

- Rajput, S. J., & Sathe, M. A. (2016). New Bioanalytical HPLC Method for the Determination of Cyproheptadine Hydrochloride in Human Plasma and its Application to Rat Pharmacokinetic Study. International Journal of Pharmaceutical Sciences and Research, 7(8), 3290-3297.

-

In Vitro Approaches to Human Drug Metabolism. Oxford Biomedical Research. [Link]

- Hyland, R., Jones, B. C., & Smith, D. A. (1995). Identification of the cytochrome P450 enzymes involved in the N-demethylation of sildenafil. British journal of clinical pharmacology, 40(4), 329–335.

-

C135 Shimadzu Pesticide MRM Library Support for LC/MS/MS. Shimadzu. [Link]

-

Synthesis and Characterization of the Conjugated Peptide Lunatin-Folate. MDPI. [Link]

-

Role of human liver microsomes in in vitro metabolism of drugs-a review. PubMed. [Link]

-

Cyproheptadine (Cyproheptadine Hydrochloride): Side Effects, Uses, Dosage, Interactions, Warnings. RxList. [Link]

-

Molecular Mechanisms of the Regulation of Liver Cytochrome P450 by Brain NMDA Receptors and via the Neuroendocrine Pathway—A Significance for New Psychotropic Therapies. MDPI. [Link]

-

Liquid Chromatography-Mass Spectrometry (LC-MS) Method for Metabolomic Studies of Biological Samples. YouTube. [Link]

-

Quantification of cyproheptadine in human plasma by high-performance liquid chromatography coupled to electrospray tandem mass spectrometry in a bioequivalence study. Academia.edu. [Link]

-

Binding Affinity and Mechanisms of Potential Antidepressants Targeting Human NMDA Receptors. MDPI. [Link]

-

Cyproheptadine. LiverTox - NCBI Bookshelf. [Link]

-

Significant receptor affinities of metabolites and a degradation product of mometasone furoate. PMC - NCBI. [Link]

-

Multi-Gram Scale Synthesis and Characterization of Mometasone Furoate EP Impurity C. MDPI. [Link]

-

Establishing and Verifying a Robust Liquid Chromatography-Tandem Mass Spectrometry Method to Simultaneously Measure Seven Androgens Present in Plasma Samples. MDPI. [Link]

-

Safety of Cyproheptadine, an Orexigenic Drug. Analysis of the French National Pharmacovigilance Data-Base and Systematic Review. Frontiers. [Link]

-

In Vitro Drug Metabolism Studies Using Human Liver Microsomes. ResearchGate. [Link]

-

Anti-allergic and Anti-Inflammatory Properties of a Potent Histamine H1 Receptor Antagonist, Desloratadine Citrate Disodium Injection, and Its Anti-Inflammatory Mechanism on EA.hy926 Endothelial Cells. PubMed. [Link]

-

LC MS/MS analysis of 5 steroids in plasma in a clinical study of Congenital Adrenal Hyperplasia V.2. Protocols.io. [Link]

-

Development and validation of an LC-MS/MS confirmatory method for residue analysis of cyproheptadine in urine of food-producing animals. PubMed. [Link]

-

Determination of Cyproheptadine in Plasma and Urine by GLC With a Nitrogen-Sensitive Detector. PubMed. [Link]

Sources

- 1. Cyproheptadine | C21H21N | CID 2913 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Cyproheptadine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Cytochromes P450 mediating the N-demethylation of amitriptyline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Identification of the cytochrome P450 enzymes involved in the N-demethylation of sildenafil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics of cyproheptadine and its metabolites in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Desmethyl Cyproheptadine | CAS No. 14051-46-8 | | SynZeal [synzeal.com]

- 7. Fungal transformations of antihistamines: metabolism of cyproheptadine hydrochloride by Cunninghamella elegans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. agilent.com [agilent.com]

- 9. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Quantification of cyproheptadine in human plasma by high-performance liquid chromatography coupled to electrospray tandem mass spectrometry in a bioequivalence study [pubmed.ncbi.nlm.nih.gov]

- 12. apps.dtic.mil [apps.dtic.mil]

Authored by a Senior Application Scientist

An In-Depth Technical Guide to the Impurity Profiling of Desmethylcyproheptadine

Abstract

This compound, a primary metabolite and potential impurity of the antihistamine drug Cyproheptadine, requires rigorous characterization to ensure the safety and efficacy of the final drug product. This technical guide provides a comprehensive framework for the impurity profiling of this compound, grounded in established scientific principles and regulatory expectations. We will explore the origins of potential impurities, delineate robust analytical strategies for their detection and identification, and outline the qualification and control processes mandated by global regulatory bodies. This document is intended for researchers, analytical scientists, and drug development professionals engaged in the chemistry, manufacturing, and controls (CMC) aspect of pharmaceutical development.

Introduction: The Imperative of Impurity Profiling

In pharmaceutical development, an impurity is defined as any component present in a drug substance or drug product that is not the desired active pharmaceutical ingredient (API) or an excipient.[1] The control of these impurities is a critical issue for the healthcare industry, as even trace amounts can impact the safety and efficacy of a medication.[2] this compound, while being a metabolite of Cyproheptadine, may also be present as a process-related impurity or a degradation product. When this compound itself is the API or a specified related substance, its own impurity profile must be thoroughly understood and controlled.

Regulatory agencies such as the U.S. Food and Drug Administration (FDA), the European Medicines Agency (EMA), and others, guided by the International Council for Harmonisation (ICH), have established stringent guidelines for the control of impurities.[3][4][5] This guide provides the scientific rationale and practical methodologies to meet and exceed these standards.

Genesis of Impurities: A Proactive Causal Analysis

Understanding the potential sources of impurities is the foundation of a robust control strategy. For this compound, impurities can be broadly classified into organic impurities (process- and drug-related), inorganic impurities, and residual solvents.[5] Our focus here is on the organic impurities, which are the most common and structurally diverse.

2.1. Process-Related Impurities

These impurities are introduced during the synthesis of the this compound drug substance. A proactive analysis of the synthetic route is paramount to predicting their formation.

-

Starting Materials & Intermediates: Unreacted starting materials or intermediates from the synthetic pathway can carry through to the final API. For instance, if this compound is synthesized via demethylation of Cyproheptadine, residual Cyproheptadine would be a primary process-related impurity.

-

By-products: These are formed from competing or consecutive side reactions during synthesis. Their formation is highly dependent on reaction conditions (temperature, pH, catalysts). For a complex tricyclic structure like this compound, potential side reactions could include incomplete cyclization, isomerization, or over-alkylation.

2.2. Degradation Products

Degradation products arise from the decomposition of the drug substance during manufacturing, storage, or upon aging.[3] Forced degradation (stress testing) studies are the cornerstone of identifying potential degradation pathways and developing stability-indicating analytical methods. A study on the parent compound, Cyproheptadine, revealed its susceptibility to oxidative, acidic, alkaline, and photolytic stress conditions.[6] It is scientifically reasonable to expect this compound to exhibit similar sensitivities.

-

Oxidative Degradation: The tertiary amine in the piperidine ring and the unsaturated central ring are potential sites for oxidation, which could lead to N-oxide formation or epoxide impurities.

-

Hydrolytic Degradation: Although the core structure is generally stable, extreme pH conditions (acidic or basic) during processing or in formulation could potentially lead to ring-opening or other hydrolytic degradation.

-

Photolytic Degradation: The conjugated system in the tricyclic ring structure suggests a potential for photosensitivity, leading to isomerization or other photochemical reactions upon exposure to light.

The following diagram illustrates the overall workflow for identifying and controlling these varied impurities.

Caption: Impurity Profiling Workflow from Origin Analysis to Control.

Analytical Methodologies: The Core of Detection and Quantification

A multi-tiered analytical approach is required for comprehensive impurity profiling. The goal is to develop a validated, stability-indicating method capable of separating all potential impurities from the main component and from each other.

3.1. High-Performance Liquid Chromatography (HPLC)

HPLC, particularly reverse-phase HPLC with UV detection, is the workhorse for impurity profiling.[1] It offers high resolution, sensitivity, and quantitative accuracy.

-

Causality in Method Development: The choice of column and mobile phase is critical. A C18 stationary phase is typically the first choice for a molecule like this compound due to its moderate polarity. The mobile phase, usually a gradient of an aqueous buffer and an organic solvent (like acetonitrile or methanol), is optimized to achieve separation of closely eluting impurities. The buffer's pH is crucial; it should be set to a value where the API and its impurities are in a single ionic state to ensure sharp, symmetrical peaks. For this compound, a pH in the acidic range (e.g., pH 2.5-4.5) is often effective.[6]

3.2. Mass Spectrometry (MS)

When coupled with HPLC (LC-MS), mass spectrometry provides molecular weight information for unknown peaks, which is the first and most critical step in structural elucidation.[2] High-resolution mass spectrometry (HRMS) can provide elemental composition, dramatically narrowing down the possibilities for an unknown impurity's structure.

3.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

For definitive structure confirmation of an unknown impurity that exceeds the identification threshold, isolation followed by NMR analysis is often necessary.[1] NMR provides detailed information about the carbon-hydrogen framework of the molecule, allowing for unambiguous structure determination.

The interplay between these techniques forms a powerful strategy for characterization, as depicted below.

Caption: Analytical Workflow for Impurity Structure Elucidation.

Regulatory Framework: Qualification and Control

The ICH guidelines Q3A(R2) for new drug substances and Q3B(R2) for new drug products provide a road map for the control of impurities.[3][5] These guidelines establish thresholds for reporting, identification, and qualification based on the maximum daily dose (MDD) of the drug.

4.1. Reporting, Identification, and Qualification Thresholds

The core principle is that any impurity present above a certain level must be reported, identified, and qualified. Qualification is the process of acquiring and evaluating data that establishes the biological safety of an individual impurity or a given impurity profile at the level(s) specified.

| Maximum Daily Dose (MDD) | Reporting Threshold | Identification Threshold | Qualification Threshold |

| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg TDI, whichever is lower | 0.15% or 1.0 mg TDI, whichever is lower |

| > 2 g/day | 0.03% | 0.05% | 0.05% |

| *TDI = Total Daily Intake |

Source: Adapted from ICH Harmonised Tripartite Guideline Q3A(R2).[5]

4.2. Setting Acceptance Criteria

Once the impurity profile is understood, acceptance criteria (specifications) are established for the drug substance and drug product.[7] Each specified impurity (identified or unidentified) is given its own limit, and a limit is also set for total impurities.[8] These limits must not exceed the qualified level.[3] For example, if an impurity has been qualified at a level of 0.15%, its specification in the commercial product must be ≤ 0.15%.

Experimental Protocols: A Practical Guide

The following protocols are provided as a robust starting point. They must be validated for the specific product and matrix according to ICH Q2(R1) guidelines.

5.1. Protocol 1: Forced Degradation Study

Objective: To identify potential degradation products and demonstrate the stability-indicating nature of the analytical method.

-

Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration of ~1 mg/mL.

-

Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 N HCl. Store at 60°C for 24 hours. Neutralize with 0.1 N NaOH before analysis.

-

Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 N NaOH. Store at 60°C for 24 hours. Neutralize with 0.1 N HCl before analysis.

-

Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Store at room temperature for 24 hours.

-

Thermal Degradation: Store the solid drug substance and a solution sample at 80°C for 48 hours.

-

Photolytic Degradation: Expose the solid drug substance and a solution sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (per ICH Q1B).

-

Analysis: Analyze all stressed samples, along with an unstressed control sample, using the validated HPLC method. Aim for 5-20% degradation of the active substance for optimal identification of degradants.

5.2. Protocol 2: Stability-Indicating HPLC-UV Method

Objective: To separate and quantify this compound and its impurities.

| Parameter | Condition | Rationale |

| Column | C18, 150 x 4.6 mm, 3.5 µm | Provides good retention and resolution for moderately polar compounds. |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidic modifier to ensure consistent ionization and good peak shape. |

| Mobile Phase B | Acetonitrile | Common organic solvent providing good elution strength. |

| Gradient | Time 0: 5% B; Time 25: 70% B; Time 30: 70% B; Time 31: 5% B; Time 35: 5% B | A shallow gradient ensures resolution of closely eluting impurities. |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |

| Column Temp. | 30°C | Controlled temperature ensures reproducible retention times. |

| Detection (UV) | 285 nm | Wavelength of maximum absorbance for the chromophore. |

| Injection Vol. | 10 µL | Standard volume for analytical HPLC. |

Self-Validation System: The suitability of this method is continuously verified. A system suitability solution containing this compound and known impurities should be run. Resolution between critical pairs must be >2.0, and the tailing factor for the API peak should be <1.5.

Conclusion

The impurity profiling of this compound is a scientifically rigorous, multi-faceted process that is central to ensuring patient safety and meeting global regulatory standards. It requires a deep understanding of organic chemistry, analytical science, and the regulatory landscape. By proactively analyzing potential impurity sources, developing and validating robust, stability-indicating analytical methods, and adhering to the qualification thresholds set forth by the ICH, drug developers can build a comprehensive data package that ensures the quality, safety, and efficacy of their product.

References

-

Title: Q3B(R2) Impurities in New Drug Products Source: European Medicines Agency (EMA) URL: [Link]

-

Title: ICH Q3B(R2) Guideline Explained | Impurities in New Drug Products Source: YouTube (Concept Paper links to official ICH database) URL: [Link]

-

Title: ⟨1086⟩ IMPURITIES IN DRUG SUBSTANCES AND DRUG PRODUCTS Source: USP-NF URL: [Link]

-

Title: Stability indicating HPLC Method Coupled with Fluorescence Detection for the Determination of Cyproheptadine Hydrochloride in Its Tablets. Studies on Degradation Kinetics Source: ResearchGate URL: [Link]

-

Title: ANDAs: Impurities in Drug Products Source: U.S. Food and Drug Administration (FDA) URL: [Link]

-

Title: ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2) Source: International Council for Harmonisation (ICH) URL: [Link]

-

Title: Guidance for Industry - Q3A Impurities in New Drug Substances Source: U.S. Food and Drug Administration (FDA) URL: [Link]

-

Title: Impurity profiling and HPLC methods for drug quality compliance Source: AMSbiopharma URL: [Link]

-

Title: Investigation of the cyproheptadine by chromatographic methods Source: ResearchGate URL: [Link]

-

Title: Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview Source: Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences URL: [Link]

Sources

- 1. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]

- 2. rroij.com [rroij.com]

- 3. ema.europa.eu [ema.europa.eu]

- 4. fda.gov [fda.gov]

- 5. database.ich.org [database.ich.org]

- 6. researchgate.net [researchgate.net]

- 7. uspnf.com [uspnf.com]

- 8. youtube.com [youtube.com]

A-Z Guide to Desmethylcyproheptadine Toxicology: A Risk-Based Approach for Drug Development

Abstract

This guide provides a comprehensive framework for the toxicological evaluation of desmethylcyproheptadine, the principal active metabolite of the first-generation antihistamine, cyproheptadine. In alignment with global regulatory expectations, specifically the International Council for Harmonisation (ICH) M3(R2) guidelines, this document outlines a tiered, risk-based strategy for characterizing the safety profile of this significant human metabolite. We detail the scientific rationale and step-by-step protocols for a suite of toxicological assays, from initial in-vitro genotoxicity screens to in-vivo acute toxicity studies. This whitepaper is intended for researchers, toxicologists, and drug development professionals to establish a robust, scientifically sound, and regulatory-compliant safety assessment program for this compound.

Introduction: The Regulatory Imperative for Metabolite Safety Assessment

Cyproheptadine is a widely used first-generation antihistamine and serotonin antagonist.[1] Following administration, it is extensively metabolized in the liver via N-demethylation, aromatic hydroxylation, and oxidation to form several metabolites, with this compound being a major active derivative.[2][3]

The toxicological evaluation of drug metabolites has become a critical component of nonclinical safety programs. Regulatory bodies, including the U.S. Food and Drug Administration (FDA), mandate the safety assessment of any human metabolite that comprises more than 10% of the total drug-related exposure at steady state.[4] This requirement stems from the understanding that metabolites can possess unique pharmacological and toxicological profiles distinct from the parent drug, potentially contributing to adverse events.

This guide, therefore, presents a prospective toxicological evaluation plan for this compound, structured to meet the principles outlined in the ICH M3(R2) guidance.[5][6][7] The objective is to proactively identify and characterize potential hazards, enabling a comprehensive risk assessment.

Metabolic Pathway and Justification for Testing

Cyproheptadine undergoes Phase I metabolism, primarily N-demethylation, to yield this compound.[2] This conversion is a critical first step in its biotransformation.

graph Metabolism {

layout=dot;

rankdir=LR;

node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"];

edge [fontname="Arial", fontsize=10, color="#5F6368"];

CPH [label="Cyproheptadine (C21H21N)"];

DMCPH [label="this compound (C20H19N)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

CPH -> DMCPH [label=" N-demethylation\n (Hepatic Cytochrome P450)"];

}

Caption: Tiered workflow for this compound toxicology assessment.

Tier 1: In Vitro Genotoxicity Assessment

Scientific Rationale: The initial step is to assess the mutagenic potential of this compound. A positive finding for mutagenicity is a significant alert for potential carcinogenicity. The bacterial reverse mutation assay, or Ames test, is the global standard for this initial screen due to its high throughput, cost-effectiveness, and strong predictive value.[8]

Protocol: Bacterial Reverse Mutation (Ames) Test (OECD 471)

This protocol is designed in compliance with the OECD Guideline for the Testing of Chemicals, No. 471.[8]

-

Principle: The assay evaluates the ability of this compound to induce reverse mutations at a selected locus in several strains of Salmonella typhimurium and Escherichia coli, which are auxotrophic for histidine or tryptophan, respectively.[9][10] Mutagenic substances will cause the bacteria to revert to a prototrophic state, allowing them to grow on an amino acid-deficient medium.[9]

-

Materials:

-

Test Substance: this compound (synthesis and characterization data required).[11]

-

Bacterial Strains: S. typhimurium (TA98, TA100, TA1535, TA1537) and E. coli (WP2 uvrA). This combination detects both frameshift and base-pair substitution mutagens.

-

Metabolic Activation System: Aroclor 1254-induced rat liver homogenate (S9 fraction) to simulate mammalian metabolism.[9]

-

Controls: Negative (vehicle), Positive (e.g., Sodium Azide for non-S9, 2-Aminoanthracene for S9).

-

Media: Minimal glucose agar plates.

-

Step-by-Step Methodology:

-

Dose Range Finding: A preliminary cytotoxicity test is performed to determine the appropriate concentration range of this compound. The highest concentration should show some evidence of toxicity but not kill the majority of the bacterial cells.[12]

-

Main Experiment (Plate Incorporation Method):

a. Prepare triplicate plates for each concentration, including negative and positive controls.

b. To 2.0 mL of top agar, add 0.1 mL of the appropriate bacterial culture, 0.1 mL of the test substance solution, and either 0.5 mL of S9 mix (for metabolic activation) or 0.5 mL of a sham buffer.

c. Vortex the mixture gently and pour it over the surface of a minimal glucose agar plate.

d. Incubate the plates at 37°C for 48-72 hours.

-

Data Collection: Count the number of revertant colonies on each plate.

-

Data Interpretation & Self-Validation:

-

The assay is considered valid if the negative controls show a normal number of spontaneous revertants and the positive controls show a significant increase in revertants.

-

A positive result for this compound is defined as a dose-dependent increase in the number of revertant colonies, typically a two-fold or greater increase over the vehicle control value.

Tier 2: In Vivo General Toxicity Studies

Scientific Rationale: Should the in-vitro genotoxicity screen be negative, the next tier involves assessing general toxicity in a living organism. An acute toxicity study provides essential information on the potential health hazards that may result from short-term exposure and helps determine dose ranges for subsequent, longer-term studies.[13]

Protocol: Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)

This protocol follows the OECD Guideline 423, which uses a stepwise procedure with a minimal number of animals.[14][15][16]

-

Principle: This method assigns a chemical to a toxicity class based on observed mortality and clinical signs at defined dose levels. It is a sequential testing procedure using three animals of a single sex per step.[15]

-

Materials:

-

Test Substance: this compound.

-

Animal Model: Young, healthy adult female Wistar rats (justification: females are generally slightly more sensitive).

-

Vehicle: Appropriate solvent (e.g., 0.5% carboxymethylcellulose).

-

Housing: Standardized conditions (22 ± 2°C, 12-hour light/dark cycle), with ad libitum access to food and water.[17]

-

Step-by-Step Methodology:

-

Acclimatization: Animals are acclimatized for at least 5 days before dosing.

-

Dosing: Animals are fasted overnight before administration. The test substance is administered by oral gavage in a single dose.[17] The starting dose is selected from one of four fixed levels (5, 50, 300, and 2000 mg/kg body weight) based on any existing information.

-

Sequential Dosing:

a. Step 1: Dose three female rats at the starting dose level.

b. Outcome A: If 2 or 3 animals die, the test is stopped, and the substance is classified in that toxicity category.

c. Outcome B: If 0 or 1 animal dies, proceed to the next step, dosing three additional animals at the next higher or lower dose level, depending on the specific outcome, as detailed in the OECD 423 guideline.

-

Observations:

a. Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, respiration, autonomic and central nervous system effects), and body weight changes.

b. Intensive observation is conducted for the first 4 hours post-dosing and then daily for a total of 14 days.

-

Necropsy: At the end of the 14-day observation period, all surviving animals are euthanized and subjected to a gross necropsy.[17]

Data Presentation and Interpretation

All quantitative data must be summarized for clear interpretation.

Table 1: Hypothetical Results from an Acute Oral Toxicity Study (OECD 423)

Dose Level (mg/kg) Number of Animals Mortality (within 14 days) Key Clinical Signs Observed Body Weight Change (Day 14 vs. Day 0) 300 3 0/3 Mild lethargy within 2 hours, resolved by 24 hours. +5% 2000 3 1/3 Pronounced lethargy, piloerection, ataxia within 4 hours. Survivor recovered by Day 5. -2% (Survivor Average)

Based on these hypothetical results, further steps as prescribed by the OECD 423 guideline would be undertaken to confirm the classification. This data is crucial for hazard labeling and for selecting dose levels for repeated-dose toxicity studies.

Bioanalytical Methodologies

A robust and validated bioanalytical method is paramount for quantifying this compound concentrations in biological matrices (e.g., plasma) during in-vivo studies. This is essential for determining toxicokinetic (TK) parameters and ensuring adequate exposure has been achieved.

Recommended Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

-

Rationale: LC-MS/MS offers high sensitivity and selectivity, making it the gold standard for quantifying small molecules in complex biological samples.[18][19]

-

Protocol Outline:

-

Sample Preparation: Protein precipitation or liquid-liquid extraction is used to isolate the analyte from plasma samples.[18][20][21]

-

Chromatographic Separation: A C18 reverse-phase HPLC column is typically used to separate this compound from endogenous plasma components.[20]

-

Mass Spectrometric Detection: A tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides specific and sensitive quantification.

-

Validation: The method must be fully validated according to ICH M10 guidelines, assessing parameters like linearity, accuracy, precision, selectivity, and stability.

Conclusion and Future Directions

This guide provides the foundational framework for a comprehensive toxicological evaluation of this compound. The tiered approach, beginning with in-vitro genotoxicity and progressing to in-vivo acute toxicity studies, ensures a scientifically robust and ethically responsible assessment. The data generated from these core studies will form the basis of the metabolite's safety profile.

Should any of these initial studies reveal significant toxicities, or based on the intended clinical use of the parent drug (e.g., chronic use, use in women of childbearing potential), further specialized studies (Tier 3), such as repeated-dose toxicity, carcinogenicity, and developmental and reproductive toxicology (DART) studies, would be required. The execution of this program, grounded in authoritative regulatory guidelines, is essential for any comprehensive drug development program involving cyproheptadine.

References

-

Cyproheptadine | C21H21N | CID 2913 - PubChem. National Institutes of Health. [Link]

-

Safety Testing of Drug Metabolites Guidance for Industry. U.S. Food and Drug Administration. [Link]

-

Fungal transformations of antihistamines: metabolism of cyproheptadine hydrochloride by Cunninghamella elegans. PubMed. [Link]

-

New Bioanalytical HPLC Method for the Determination of Cyproheptadine Hydrochloride in Human Plasma and its Application to Rat Pharmacokinetic Study. International Journal of Pharmaceutical Sciences and Research. [Link]

-

Desmethyl Cyproheptadine | CAS No. 14051-46-8. SynZeal. [Link]

-

Cyproheptadine. Wikipedia. [Link]

-

Quantification of cyproheptadine in human plasma by high-performance liquid chromatography coupled to electrospray tandem mass spectrometry in a bioequivalence study. PubMed. [Link]

-

The Ames Test or Bacterial Reverse Mutation Test. Eurofins Australia. [Link]

-

Bacterial Reverse Mutation Assay or Ames assay (OECD 471). National Institute of Biology, Slovenia. [Link]

-

OECD (2002) Test No. 423 Acute Oral Toxicity—Acute Toxic Class Method. Scientific Research Publishing. [Link]

-

M3(R2) Implementation Working Group Questions & Answers (R2). International Council for Harmonisation. [Link]

-

AMESplus1 - OECD 471 Bacterial Reverse Mutation Test + Confirmation Test. Vivotecnia. [Link]

-

Cyproheptadine: uses, dosing, warnings, adverse events, interactions. MedCentral. [Link]

-

BIOANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR DETERMINATION OF BRIVARACETAM IN HUMAN PLASMA. International Journal of Biology, Pharmacy and Allied Sciences. [Link]

-

Acute Oral Toxicity Acute Toxic Class Method with Report. Regulations.gov. [Link]

-

This compound 10,11-EPOXIDE. Global Substance Registration System. [Link]

-

Bioanalytical and validation high-performance liquid chromatography method for simultaneous quantification cefotaxime and ciprofloxacin in human plasma. Journal of Applied Pharmaceutical Science. [Link]

-

Genetic toxicity: Bacterial reverse mutation test (OECD 471). Biosafe. [Link]

-

Analytical Profile of Cyproheptadine. ResearchGate. [Link]

-

Acute Toxicity. The Joint Research Centre, European Union. [Link]

-

Safety testing of drug metabolites. National Library of Medicine Digital Collections. [Link]

-

Bacterial Reverse Mutation Test FINAL REPORT. Regulations.gov. [Link]

-

Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. MDPI. [Link]

-

OECD TG 423 Explained | Acute Oral Toxicity Study Using Acute Toxic Class Method. YouTube. [Link]

-

ICH M3 (R2) Non-clinical safety studies for the conduct of human clinical trials for pharmaceuticals - Scientific guideline. European Medicines Agency. [Link]

-

Application of OECD Guideline 423 in assessing the acute oral toxicity of moniliformin. ScienceDirect. [Link]

-

Metabolism and disposition of cyproheptadine and this compound in pregnant and fetal rats. PubMed. [Link]

Sources

- 1. Cyproheptadine | C21H21N | CID 2913 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medcentral.com [medcentral.com]

- 3. researchgate.net [researchgate.net]